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Compound of Interest

Compound Name: Chlorophenylsilane

Cat. No.: B047029 Get Quote

This guide offers a detailed spectroscopic comparison of chlorophenylsilane and its

analogues, specifically dichlorodiphenylsilane and trichlorophenylsilane. It is designed for

researchers, scientists, and professionals in drug development, providing objective

performance comparisons supported by experimental data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for chlorophenylsilane,

dichlorodiphenylsilane, and trichlorophenylsilane, covering Nuclear Magnetic Resonance

(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectral Data
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Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

Chlorophenylsilane ~5.3 Singlet Si-H

7.2-7.8 Multiplet Phenyl-H

Dichlorodiphenylsilane

[1]
7.47, 7.51, 7.74 Multiplets Phenyl-H

Trichlorophenylsilane[

2]
7.34-7.65 Multiplet Phenyl-H (meta, para)

7.78 Multiplet Phenyl-H (ortho)

Table 2: ¹³C NMR Spectral Data

Compound Chemical Shift (δ, ppm) Assignment

Chlorophenylsilane
Data not readily available in

searched sources
-

Dichlorodiphenylsilane[3] 128.0, 130.4, 134.8 Phenyl-C

Trichlorophenylsilane[2] 128.3, 131.0, 132.5, 134.1 Phenyl-C

Table 3: Infrared (IR) Spectroscopy Data
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Compound
Key Absorption Bands
(cm⁻¹)

Assignment

Chlorophenylsilane ~2150 Si-H stretch

3070, 3050 Aromatic C-H stretch

1430, 1120 Si-Phenyl

~800 Si-Cl stretch

Dichlorodiphenylsilane[3][4] 3070, 3050 Aromatic C-H stretch

1430, 1120 Si-Phenyl

~540 Si-Cl stretch

Trichlorophenylsilane[5][6] 3070, 3050 Aromatic C-H stretch

1430, 1110 Si-Phenyl

~600 Si-Cl stretch

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Chlorophenylsilane[7] 142 107 (M-Cl), 77 (C₆H₅)

Dichlorodiphenylsilane[8] 252 217 (M-Cl), 175 (M-C₆H₅), 154

Trichlorophenylsilane 210
175 (M-Cl), 133 (SiCl₃), 77

(C₆H₅)

Table 5: UV-Vis Spectroscopy Data
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Compound λmax (nm) Solvent

Chlorophenylsilane
Data not readily available in

searched sources
-

Dichlorodiphenylsilane[3] 254, 260, 264, 271 -

Trichlorophenylsilane
Data not readily available in

searched sources
-

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-25 mg of the liquid chlorophenylsilane analog is accurately weighed and

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9]

[10]

An internal standard, such as tetramethylsilane (TMS), is added for chemical shift

referencing (0 ppm).[10]

The solution is transferred to a 5 mm NMR tube. To ensure magnetic field homogeneity, the

solution should be free of any solid particles.[9]

Data Acquisition (¹H and ¹³C NMR):

The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[11]

For ¹H NMR, the spectral window is typically set from -1 ppm to 9 ppm.[12]

For ¹³C NMR, the spectral window is typically set from -10 ppm to 180 ppm, and the spectra

are often acquired with proton decoupling to simplify the spectrum to single lines for each

unique carbon atom.[12]
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Data is processed using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This technique is suitable for the direct

analysis of liquid samples.

The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol)

and a background spectrum is collected.[6][8]

A small drop of the chlorophenylsilane or its analog is placed directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.[8]

The spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹).[11]

After analysis, the crystal is cleaned thoroughly with an appropriate solvent.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

The GC-MS system is tuned to ensure optimal performance.

A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane)

is prepared.

A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is

vaporized.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column,

where separation of components occurs based on their boiling points and interactions with

the column's stationary phase.

The separated components elute from the column and enter the mass spectrometer's ion

source.
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In the ion source, molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.[13]

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and

separated by a mass analyzer based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

UV-Vis Spectroscopy
Solution-Phase UV-Vis Spectroscopy:

A dilute solution of the chlorophenylsilane analog is prepared in a UV-transparent solvent

(e.g., cyclohexane, ethanol, or methanol). The concentration is adjusted to ensure the

absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

A cuvette is filled with the blank solvent, and a baseline spectrum is recorded.

The same cuvette is then rinsed and filled with the sample solution.

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The

wavelengths of maximum absorbance (λmax) are identified.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of

chlorophenylsilane and its analogues.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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